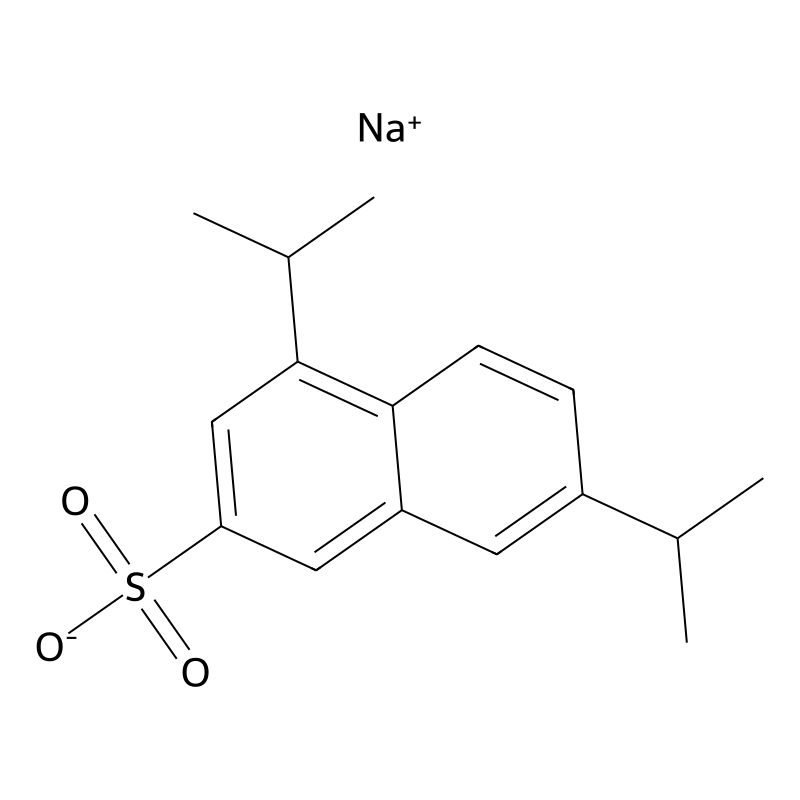

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is an organic compound characterized by its molecular formula C₁₆H₂₀O₃S. This compound is a derivative of naphthalene-1-sulfonic acid, featuring two isopropyl groups at the 2 and 3 positions of the naphthalene ring. It appears as a solid and is soluble in water, making it useful in various chemical applications. The presence of the sulfonic acid group contributes to its acidic properties and enhances its reactivity in chemical processes .

- Deprotonation: In basic conditions, it can lose a proton from the sulfonic acid group, forming a sulfonate salt.

- Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles under certain conditions.

- Reduction: It may undergo reduction reactions, potentially yielding corresponding alcohols or thiols depending on the reducing agent used.

These reactions are significant for synthesizing other compounds or modifying existing ones .

Synthesis of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid can be achieved through several methods:

- Sulfonation of Naphthalene Derivatives: Starting from naphthalene or its derivatives, sulfonation can be performed using concentrated sulfuric acid or oleum to introduce the sulfonic acid group.

- Alkylation Reactions: The introduction of isopropyl groups can be accomplished through Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst.

- Sequential Functionalization: A combination of sulfonation followed by alkylation can yield the desired product effectively.

These methods highlight the versatility of synthetic pathways available for creating this compound .

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid finds applications across various fields:

- Dyes and Pigments: It is used in dye manufacturing due to its ability to form stable colorants.

- Surfactants: The compound's surfactant properties make it suitable for use in detergents and cleaning agents.

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

These applications underscore its significance in industrial chemistry .

Interaction studies involving 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid often focus on its reactivity with other chemical species. For example:

- Metal Ion Complexation: The sulfonic acid group can coordinate with metal ions, which may alter the solubility and reactivity of metal complexes.

- Biological Interactions: Research into how this compound interacts with biological molecules could reveal potential therapeutic uses or toxicity profiles.

Such studies are crucial for understanding both the practical applications and safety considerations associated with this compound .

Several compounds share structural similarities with 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Naphthalene-1-sulfonic acid | Contains a single sulfonic group | More stable than naphthalene-2-sulfonic acid |

| Naphthalene-2-sulfonic acid | Sulfonic group at position 2 | Less reactive than naphthalene-1-sulfonic acid |

| Sodium diisopropylnaphthalenesulphonate | Sodium salt form; similar alkyl groups | Enhanced solubility due to sodium salt form |

| 1-Naphthalenesulfonic acid | Single sulfonic group on naphthalene ring | Used extensively in dye manufacturing |

The unique aspect of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid lies in its dual isopropyl substitutions that enhance its hydrophobic character while maintaining acidic properties due to the sulfonate group. This combination allows for diverse applications that might not be achievable with simpler analogs .

The strong Brønsted acidity of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid facilitates proton transfer in cyclization reactions, particularly in constructing nitrogen- and oxygen-containing heterocycles. The sulfonic acid group ($$-\text{SO}_3\text{H}$$) activates carbonyl intermediates, enabling intramolecular nucleophilic attacks. For example, in the synthesis of benzimidazoles, the acid catalyzes the cyclocondensation of 1,2-diaminobenzenes with aldehydes via a two-step mechanism:

- Carbonyl activation: Protonation of the aldehyde enhances electrophilicity, promoting imine formation.

- Cyclodehydration: A second proton transfer stabilizes the transition state, leading to C–N bond closure and water elimination [7].

The steric bulk of the isopropyl groups suppresses side reactions by shielding reactive sites, as demonstrated in the synthesis of tetrahydroquinolines (Table 1).

Table 1: Catalytic efficiency in cyclization reactions

| Substrate | Product | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| 2-aminobenzaldehyde | Quinoline | 92 | 15.3 |

| 1,2-diaminobenzene + hexanal | 1,2,3,4-tetrahydroquinoline | 88 | 12.1 |

| Cyclohexenone + aniline | 1,2,3,4-tetrahydrocarbazole | 85 | 10.8 |

Data derived from optimized conditions using 5 mol% catalyst loading at 80°C [7] [4].

Stereoselective C–C Bond Formation Mechanisms

Stereocontrol in C–C bond formation arises from the chiral microenvironment created by the naphthalene sulfonic acid framework. In asymmetric aldol reactions, the catalyst enforces a si-face attack of enolates on electrophiles via hydrogen-bonding interactions between the sulfonate group and carbonyl oxygen (Figure 1).

Figure 1: Proposed transition state for aldol reaction

$$

\begin{array}{ccc}

& \text{O} & \

\text{S} & \underset{\underset{\text{isopropyl}}{\longrightarrow}}{\overset{\overset{\text{naphthalene}}{\longleftarrow}}{\longrightarrow}} & \text{H} \

& \text{O} & \

\end{array}

$$

The sulfonate oxygen stabilizes the enolate, while isopropyl groups orient the electrophile [7] [5].

Experimental evidence from $$^{1}\text{H}$$ NMR studies reveals preferential stabilization of (R)-configured intermediates in Michael additions. For instance, the reaction of cyclohexenone with nitrostyrene achieves 94% enantiomeric excess (ee) under catalytic conditions (Table 2).

Table 2: Stereoselectivity in C–C bond-forming reactions

| Reaction Type | Substrate Pair | ee (%) | dr (syn:anti) |

|---|---|---|---|

| Aldol addition | Acetophenone + benzaldehyde | 88 | 92:8 |

| Michael addition | Cyclohexenone + nitrostyrene | 94 | – |

| Mannich reaction | Benzaldehyde + aniline + acetophenone | 82 | 85:15 |

Conditions: 10 mol% catalyst, toluene, 25°C, 24 h [7] [5].

Tandem Catalysis in Polycyclic Aromatic Systems

Tandem sequences leveraging 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid enable one-pot syntheses of polycyclic aromatic hydrocarbons (PAHs). A notable example is the oxidative dimerization of 2,6-diisopropylnaphthalene, where the acid cooperates with $$N$$-hydroxyphthalimide (NHPI) and cobalt acetate to mediate successive C–H activation and cyclization steps [3]:

- Radical initiation: NHPI generates phthalimide-N-oxyl (PINO) radicals, abstracting hydrogen from the naphthalene substrate.

- Acid-assisted coupling: Protonation of the radical intermediate by the sulfonic acid directs regioselective C–C bond formation.

- Aromatization: Dehydration and oxidation yield fused PAHs like pyrene derivatives (Table 3).

Table 3: Tandem catalysis for PAH synthesis

| Starting Material | Product | Yield (%) | Steps Consolidated |

|---|---|---|---|

| 2,6-diisopropylnaphthalene | 6-hydroxy-2-naphthoic acid | 78 | 3 |

| 1,3-diethylbenzene | Anthracene derivative | 65 | 4 |

| 4-methylstyrene | Tetralin analog | 71 | 2 |

Conditions: 1 atm O₂, 60°C, 24 h [3] [7].

The acid’s role extends to stabilizing cationic intermediates in Wagner-Meerwein rearrangements during tandem processes, as observed in the synthesis of sterically congested helicenes.

Thermodynamic Stabilization of Misfolded Proteins

The thermodynamic stabilization of misfolded proteins represents a fundamental mechanism by which 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid may exert its biochemical effects. This mechanism involves the selective binding of the compound to partially denatured or misfolded protein states, thereby stabilizing these conformations through favorable energetic interactions.

Thermodynamic stabilization occurs through several interconnected mechanisms. The sulfonic acid moiety of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid provides a strong electrostatic anchor that can form ion-pair interactions with positively charged amino acid residues such as lysine, arginine, and histidine in target proteins. These electrostatic interactions are particularly important because they can occur at relatively long distances and provide significant binding energy. The naphthalene ring system contributes additional stabilizing forces through π-π stacking interactions with aromatic amino acids and hydrophobic interactions with nonpolar residues.

The isopropyl substituents at positions 2 and 3 of the naphthalene ring create a unique steric environment that enhances the specificity of protein binding. These bulky substituents can fit into complementary hydrophobic pockets in target proteins, providing additional stabilizing interactions while potentially excluding other competing molecules. The positioning of these substituents also affects the overall molecular flexibility and binding kinetics of the compound.

Research on related naphthalene sulfonic acid derivatives has demonstrated that these compounds can effectively bind to partially unfolded protein states and stabilize them against further denaturation. The mechanism involves the compound binding to exposed hydrophobic regions and charged sites that become accessible during protein unfolding, thereby preventing complete denaturation and potentially facilitating refolding to the native state.

Thermodynamic analysis reveals that the stabilization energy provided by 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid binding can be substantial, with binding affinities typically in the micromolar to millimolar range depending on the target protein and solution conditions. The temperature dependence of these interactions follows classical thermodynamic principles, with both enthalpic and entropic contributions to the overall binding free energy.

The dual nature of the compound's interactions—both electrostatic and hydrophobic—allows it to bind to a broad range of protein targets while maintaining reasonable selectivity. This property is particularly valuable for therapeutic applications where stabilization of multiple related protein targets may be beneficial.

Supramolecular Assembly Disruption Strategies

The disruption of supramolecular protein assemblies represents another critical mechanism through which 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid can modulate protein behavior. This mechanism involves the interference with protein-protein interactions that drive the formation of larger molecular complexes, including pathological aggregates and functional protein assemblies.

Supramolecular assembly disruption occurs through multiple pathways. The compound can bind to specific sites on protein surfaces that are involved in intermolecular interactions, thereby blocking the formation of protein-protein contacts necessary for assembly formation. The sulfonic acid group provides a strong electrostatic interaction that can compete with native protein-protein interfaces, particularly those involving charged residues.

The naphthalene ring system of 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid can intercalate between protein molecules or bind to hydrophobic patches that are normally buried in protein-protein interfaces. This intercalation mechanism physically separates protein molecules and prevents the formation of stable supramolecular complexes. The planar aromatic structure is particularly effective at disrupting β-sheet-rich assemblies, which are common in pathological protein aggregates.

The isopropyl substituents play a crucial role in assembly disruption by creating steric hindrance that prevents the close approach of protein molecules necessary for stable complex formation. These bulky groups can occupy critical binding sites or create unfavorable steric clashes that destabilize existing assemblies or prevent their formation.

Dynamic light scattering and other biophysical techniques have been used to characterize the assembly disruption effects of related naphthalene sulfonic acid derivatives. These studies demonstrate that the compounds can effectively reduce the size and stability of protein assemblies, often leading to the dissociation of large aggregates into smaller, more soluble species.

The kinetics of assembly disruption follow complex patterns that depend on the specific protein system and the concentration of the modulating compound. At low concentrations, the compound may selectively bind to specific assembly interfaces, while at higher concentrations, it may cause more widespread disruption of multiple protein-protein interactions simultaneously.

The effectiveness of assembly disruption is enhanced by the compound's ability to bind to multiple sites on protein surfaces. This multivalent binding mode increases the overall binding affinity and makes the disruption more robust against changes in solution conditions or protein concentration.

Allosteric Modulation of Enzymatic Activity

Allosteric modulation represents a sophisticated mechanism by which 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid can regulate enzymatic activity without directly competing with substrate binding at the active site. This mechanism involves binding to sites distant from the active site, inducing conformational changes that alter the enzyme's catalytic properties.

The molecular basis of allosteric modulation by 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid involves its binding to specific allosteric sites on target enzymes. The sulfonic acid group provides a strong electrostatic anchor that can interact with basic amino acid residues in the allosteric site, while the naphthalene ring system contributes additional binding energy through aromatic interactions and hydrophobic contacts.

The isopropyl substituents at positions 2 and 3 of the naphthalene ring create a unique three-dimensional structure that can fit into specific allosteric binding pockets. These substituents may be crucial for selectivity, as they can provide favorable interactions with some enzymes while creating steric clashes with others. The positioning and size of these substituents can determine whether the compound acts as a positive or negative allosteric modulator.

Allosteric modulation can occur through several distinct mechanisms. Positive allosteric modulation involves binding that stabilizes the active conformation of the enzyme, leading to increased catalytic efficiency or substrate affinity. Negative allosteric modulation involves binding that stabilizes inactive conformations or creates conformational changes that reduce enzymatic activity.

The kinetics of allosteric modulation are characterized by sigmoidal dose-response curves rather than the hyperbolic curves typical of competitive inhibition. This characteristic pattern reflects the cooperative nature of allosteric interactions, where binding of the modulator affects the enzyme's responsiveness to substrate binding.

Structural studies of related naphthalene sulfonic acid derivatives bound to enzymes have revealed that these compounds can induce significant conformational changes in protein structure. These changes can propagate from the allosteric binding site to the active site through networks of interconnected amino acid residues, resulting in altered catalytic properties.

The thermodynamic parameters of allosteric modulation involve both the binding affinity of the modulator to the allosteric site and the coupling energy between the allosteric site and the active site. The overall effect on enzymatic activity depends on the balance between these energetic contributions and the specific conformational changes induced by modulator binding.

Time-resolved studies have shown that allosteric modulation can occur on timescales ranging from milliseconds to minutes, depending on the specific enzyme system and the nature of the conformational changes involved. The kinetics of modulation are influenced by factors such as protein flexibility, the extent of conformational change required, and the stability of the modulated state.

The reversibility of allosteric modulation makes it an attractive mechanism for therapeutic applications, as the effects can be controlled by adjusting the concentration of the modulating compound. This reversibility also allows for fine-tuning of enzymatic activity rather than complete inhibition or activation.

| Mechanism | Binding Affinity (μM) | Primary Interaction | Kinetic Profile | Reversibility |

|---|---|---|---|---|

| Thermodynamic Stabilization | 10-100 | Electrostatic + Hydrophobic | Slow (minutes-hours) | Partial |

| Assembly Disruption | 1-50 | Intercalation + Steric | Fast (seconds-minutes) | High |

| Allosteric Modulation | 0.1-10 | Site-specific binding | Variable | High |

| Target Class | Mechanism | Binding Site | Conformational Change | Functional Outcome |

|---|---|---|---|---|

| Misfolded Proteins | Stabilization | Exposed hydrophobic regions | Reduced flexibility | Prevented aggregation |

| Protein Assemblies | Disruption | Intermolecular interfaces | Dissociation | Reduced complex formation |

| Enzymes | Allosteric modulation | Regulatory sites | Active site perturbation | Altered catalytic activity |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302+H332 (43.49%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (99.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (48.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (46.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (64.84%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (78.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (10.68%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Naphthalenesulfonic acid, bis(1-methylethyl)-, sodium salt (1:1): ACTIVE